Antimicrobial peptide brevinin-1E-OG7
Description
Discovery and Isolation from Amphibian Skin Secretions
The initial discovery of the brevinin family peptides was a pivotal moment in the study of amphibian AMPs. These peptides were first identified through the analysis of skin secretions from various frog species. The process typically involves gentle methods to induce secretion, such as mild electrical stimulation, followed by purification techniques to isolate individual peptides. nih.gov
The genus Rana, encompassing a diverse group of frogs, has been a primary source for the discovery of brevinin peptides. nih.govnih.gov Notably, Brevinin-1E was first isolated from the skin secretions of the European frog Rana esculenta. nih.govmedchemexpress.com Subsequent research has led to the identification of a wide array of brevinin-1 (B586460) analogs from various Rana species, highlighting the widespread distribution of this peptide family within the genus. nih.gov For instance, different brevinin variants have been found in species such as Rana brevipoda porsa, Rana saharica, and Hylarana latouchii. nih.govuniprot.orguniprot.org
Brevinin-1E is characterized by a specific amino acid sequence: FLPLLAGLAANFLPKIFCKITRKC, with a disulfide bridge between the two cysteine residues. nih.govmedchemexpress.com The nomenclature of brevinin peptides often includes a letter or combination of letters to denote the species of origin. nih.gov The "-1" in brevinin-1 designates it as belonging to the first subfamily of brevinins, which are typically around 24 amino acids in length. nih.gov
A hallmark of the brevinin-1 family is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box," formed by a disulfide bond. nih.govfrontiersin.org This structural feature is a common motif among many antimicrobial peptides isolated from Ranid frogs. frontiersin.org While the "Rana box" was initially thought to be essential for antimicrobial activity, later studies on truncated versions of brevinin peptides have challenged this hypothesis. nih.gov The amino acid sequence of brevinin-1 peptides can be quite variable among different species, with only a few residues being highly conserved. nih.gov
| Peptide Name | Amino Acid Sequence | Source Organism |
|---|---|---|
| Brevinin-1E | FLPLLAGLAANFLPKIFCKITRKC | Rana esculenta |
| Brevinin-1 | FLPVLAGIAAKVVPALFCKITKKC | Rana brevipoda porsa |
| Brevinin-1GHd | FLGALFKVASKLVPAAICSISKKC | Hoplobatrachus rugulosus |
| Brevinin-1OS | Data Not Available in Provided Context | Odorrana schmackeri |
| Brevinin-1LTa | FFGTALKIAANVLPTAICKILKKC | Hylarana latouchii |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFPLIAGLAANFLPQILCKIARKC |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Processing
The production of mature brevinin-1E and its analogs within the frog's skin glands is a multi-step process involving the synthesis of a larger precursor protein and subsequent enzymatic cleavage.
Analysis of the cDNA encoding for brevinin peptides has revealed a common precursor structure. frontiersin.org This precursor protein typically consists of three distinct domains: a putative signal peptide, an N-terminal acidic spacer region (pro-region), and the C-terminal mature peptide sequence. frontiersin.orgmdpi.com The signal peptide is believed to direct the precursor to the secretory pathway. The acidic pro-region is thought to play a role in the proper folding and stabilization of the precursor, as well as potentially neutralizing the cationic mature peptide to prevent self-toxicity within the host's cells. nih.gov
The release of the active brevinin peptide from its precursor is achieved through post-translational processing. This involves the enzymatic cleavage at specific recognition sites, often a pair of basic amino acid residues (like Lysine-Arginine or 'KR'), located between the acidic pro-region and the mature peptide sequence. frontiersin.org Following cleavage, the mature peptide undergoes further modification, most notably the formation of the intramolecular disulfide bond between the two cysteine residues to create the characteristic "Rana box."
Genetic Basis of Brevinin 1e Diversity
The remarkable diversity observed within the brevinin-1 (B586460) family of peptides is a direct result of evolutionary processes acting at the genetic level. The primary mechanisms driving this diversity are gene duplication and subsequent diversifying selection. nih.govnih.gov
Studies on the molecular evolution of amphibian antimicrobial peptides suggest that the gene family arose in a common ancestor of the Hylidae and Ranidae frog families and has since undergone numerous gene duplication events. nih.gov The presence of multiple gene copies provides the raw material for evolutionary innovation. While one copy of the gene can maintain its original function, the duplicated copy is free to accumulate mutations. mdpi.com
This accumulation of mutations is not random but is often driven by a process called diversifying selection (or positive selection). nih.gov This type of selection favors new variants, likely in response to the selective pressures exerted by a constantly evolving community of microbial pathogens. mdpi.com Evidence for diversifying selection has been found in the mature peptide-coding region of ranid frog antimicrobial peptide genes. nih.gov This indicates that changes in the amino acid sequence of the mature peptide, which directly interacts with microbial membranes, have been evolutionarily advantageous.
The high degree of sequence variation among brevinin-1 peptides from different, even closely related, Rana species is a testament to this rapid evolutionary diversification. nih.gov This ongoing evolutionary "arms race" between the frog's defense system and microbial pathogens has resulted in the vast and potent arsenal (B13267) of brevinin peptides found in nature today.
Comprehensive Analysis of the Antimicrobial Spectrum of Brevinin 1e and Its Analogues
Broad-Spectrum Antibacterial Efficacy
Brevinin-1 (B586460) peptides, including brevinin-1E, are known for their broad-spectrum antibacterial activity, targeting a wide array of both Gram-positive and Gram-negative bacteria. nih.gov The cationic and amphipathic nature of these peptides facilitates their interaction with the negatively charged bacterial cell membranes, leading to membrane disruption and cell death. nih.govnih.gov
Activity Against Gram-Positive Bacterial Strains
Brevinin-1E and its analogues consistently exhibit potent activity against Gram-positive bacteria. nih.govmdpi.com Gram-positive bacteria are generally more susceptible to these peptides, with studies reporting low micromolar Minimum Inhibitory Concentrations (MICs). nih.gov For instance, a novel brevinin-1 peptide, B1LTe, demonstrated MIC values ranging from 1 to 2 µM against various Gram-positive strains. nih.gov Another analogue, brevinin-1OS, also showed significant activity against Gram-positive bacteria. mdpi.com The designed analogue B1AW was effective against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis. researchgate.net
Interactive Data Table 1: Antibacterial Activity of Brevinin-1E and its Analogues against Gram-Positive Bacteria
| Peptide/Analogue | Bacterial Strain | MIC (µM) | Reference |
| Brevinin-1E | Staphylococcus aureus | - | researchgate.net |
| Brevinin-1GHd | Staphylococcus aureus (NCTC 10788) | 2 | |
| Brevinin-1pl | Staphylococcus aureus (6538) | 2 | nih.gov |
| Brevinin-1pl-2R | Staphylococcus aureus (6538) | 2 | nih.gov |
| Brevinin-1pl-5R | Staphylococcus aureus (6538) | 2 | nih.gov |
| B1LTe | Staphylococcus aureus (ATCC 6538) | 1-2 | nih.gov |
| Brevinin-1GHd | MRSA (NCTC 12493) | 4 | |
| Brevinin-1OS | MRSA | - | mdpi.com |
| Brevinin-1pl | MRSA (12493) | 2 | nih.gov |
| Brevinin-1pl-2R | MRSA (12493) | 2 | nih.gov |
| Brevinin-1pl-5R | MRSA (12493) | 2 | nih.gov |
| B1AW | MRSA | - | researchgate.net |
| Brevinin-1pl | Enterococcus faecium (12697) | 4 | nih.gov |
| Brevinin-1pl-2R | Enterococcus faecium (12697) | 4 | nih.gov |
| Brevinin-1pl-5R | Enterococcus faecium (12697) | 2 | nih.gov |
| B1LTe | Enterococcus faecalis (NCTC 12697) | - | nih.gov |
| B1AW | Enterococcus faecalis | - | researchgate.net |
| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 µg/mL | innovotech.ca |
| Brevinin-1BW | Staphylococcus aureus (ATCC 25923) | 6.25 µg/mL | innovotech.ca |
| Brevinin-1BW | Multidrug-resistant S. aureus (ATCC 29213) | 6.25 µg/mL | innovotech.ca |
Activity Against Gram-Negative Bacterial Strains
While generally more potent against Gram-positive bacteria, brevinin-1E and its analogues also demonstrate activity against Gram-negative bacteria, although often at higher concentrations. mdpi.com The outer membrane of Gram-negative bacteria presents an additional barrier that can reduce the efficacy of some antimicrobial peptides. However, studies have shown that certain analogues can overcome this barrier. For example, the brevinin-1pl analogue, brevinin-1pl-2R, showed a decreased Minimum Bactericidal Concentration (MBC) against Pseudomonas aeruginosa from 16 to 8 µM compared to the parent peptide. nih.gov Another analogue, D-9L, exhibited enhanced efficacy against all tested bacteria, including Gram-negative strains, surpassing the parent peptide B1LTe. nih.gov
Interactive Data Table 2: Antibacterial Activity of Brevinin-1E and its Analogues against Gram-Negative Bacteria
| Peptide/Analogue | Bacterial Strain | MIC (µM) | Reference |
| Brevinin-1OS | Escherichia coli | Weak activity | mdpi.com |
| Brevinin-1pl-6K | Escherichia coli | 4 | nih.gov |
| Brevinin-GR23 | Escherichia coli D31 | 64 | tandfonline.com |
| Brevinin-1pl | Pseudomonas aeruginosa | - | nih.gov |
| Brevinin-1pl-2R | Pseudomonas aeruginosa | 8 (MBC) | nih.gov |
| B1LTe | Klebsiella pneumoniae (ATCC 43816) | - | nih.gov |
| Brevinin-1pl-6K | Klebsiella pneumoniae | - | nih.gov |
| B1LTe | Acinetobacter baumannii (ATCC BAA 747) | - | nih.gov |
| Brevinin-1BW | Gram-negative bacteria | ≥100 µg/mL | innovotech.ca |
Antifungal Properties of Brevinin-1E Variants
In addition to their antibacterial properties, some brevinin-1E variants have been shown to possess antifungal activity. Brevinin-1OS, for instance, exhibited significant activity against the yeast Candida albicans. mdpi.com Another analogue, brevinin-1pl-3H, which has three histidine substitutions, also displayed antifungal activity at a concentration of 64 µM. nih.gov
Interactive Data Table 3: Antifungal Activity of Brevinin-1E Analogues
| Peptide/Analogue | Fungal Strain | MIC (µM) | Reference |
| Brevinin-1OS | Candida albicans | Significant activity | mdpi.com |
| Brevinin-1pl-3H | Candida albicans | 64 | nih.gov |
Anti-Biofilm Activity and Biofilm Eradication Capabilities
Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Several brevinin-1E analogues have demonstrated the ability to both inhibit biofilm formation and eradicate established biofilms. nih.govmdpi.com Analogues of brevinin-1OS, specifically OSd, OSe, and OSf, were effective at inhibiting the formation of biofilms by selected bacterial strains and eradicating mature biofilms of S. aureus and MRSA. mdpi.com The analogue 5R also showed efficacy against both planktonic and biofilm cells of MRSA and Streptococcus pyogenes. nih.gov The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key parameters used to quantify this activity. For some brevinin-1 analogues, the MBEC values were higher than the MBIC values, indicating that it is more challenging to eradicate a mature biofilm than to prevent its formation. nih.gov
Interactive Data Table 4: Anti-Biofilm Activity of Brevinin-1E Analogues
| Peptide/Analogue | Bacterial Strain | Activity | Concentration | Reference |
| Brevinin-1OS analogues (OSd, OSe, OSf) | S. aureus | Biofilm inhibition & eradication | - | mdpi.com |
| Brevinin-1OS analogues (OSd, OSe, OSf) | MRSA | Biofilm inhibition & eradication | - | mdpi.com |
| Brevinin-1OS analogues (OSd, OSe, OSf) | E. faecalis | Biofilm disruption | - | mdpi.com |
| 5R | MRSA | Biofilm eradication | - | nih.gov |
| 5R | S. pyogenes | Biofilm eradication | - | nih.gov |
| B1LTe and analogues | Various bacteria | MBIC and MBEC determined | >128 µM (for some) | nih.gov |
| Brevinin-1BW | S. aureus and E. faecalis | Biofilm inhibition & eradication | - | innovotech.ca |
Efficacy Against Multidrug-Resistant Microbial Isolates in Research Models
A critical aspect of the therapeutic potential of brevinin-1E analogues is their effectiveness against multidrug-resistant (MDR) bacteria. qub.ac.uk The rise of "superbugs" has created an urgent need for novel antimicrobial agents. Brevinin-1 peptides have shown promise in this area, with several analogues demonstrating potent activity against clinically relevant MDR strains. nih.govqub.ac.uk For example, the analogue 5R was highly effective against Methicillin-resistant Streptococcus aureus (MRSA) and a clinically isolated Streptococcus pyogenes strain. nih.gov Similarly, brevinin-1OS and its analogues were active against MRSA. mdpi.com The ability of these peptides to combat MDR strains highlights their potential in addressing a significant global health challenge. qub.ac.uk
Time-Kill Kinetics and Bactericidal Mechanisms
Time-kill kinetic assays reveal the rate at which an antimicrobial agent kills a bacterial population. Studies on brevinin-1E analogues have consistently shown rapid bactericidal activity. nih.govmdpi.com For instance, brevinin-1OS and its analogues OSd, OSe, and OSf, at a concentration of 4 times their MIC, caused the complete killing of MRSA within 30 to 60 minutes. mdpi.com Similarly, the analogues brevinin-1pl-2R and brevinin-1pl-5R demonstrated almost immediate and complete killing of E. faecium and MRSA. nih.gov
The primary bactericidal mechanism of brevinin-1E and its analogues is the disruption of the bacterial cell membrane. nih.govnih.govnih.gov These peptides adopt an amphipathic α-helical structure in the membrane-mimetic environment of the bacterial cell wall. nih.gov This structure allows them to insert into the phospholipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. nih.govnih.gov Membrane permeabilization assays using fluorescent dyes like SYTOX Green have confirmed that these peptides disrupt the membrane integrity of both Gram-positive and Gram-negative bacteria. nih.gov The interaction is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane. nih.gov
Interactive Data Table 5: Time-Kill Kinetics of Brevinin-1E Analogues against MRSA
| Peptide/Analogue | Concentration | Time for Complete Killing | Reference |
| Brevinin-1OS | 4 x MIC | 45 min | mdpi.com |
| OSd | 4 x MIC | 60 min | mdpi.com |
| OSe | 4 x MIC | 30 min | mdpi.com |
| OSf | 4 x MIC | 45 min | mdpi.com |
| Brevinin-1pl | MIC | 180 min (for S. aureus) | nih.gov |
| Brevinin-1pl-2R | MIC | Immediate (for MRSA) | nih.gov |
| Brevinin-1pl-5R | MIC | Immediate (for MRSA) | nih.gov |
Elucidation of the Molecular and Cellular Mechanisms of Action of Antimicrobial Peptide Brevinin 1e
Membrane-Targeting Mechanisms
The initial and most critical step in the antimicrobial action of brevinin-1E is its interaction with the microbial cell membrane. This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.
Brevinin-1E, like other members of its family, is a cationic peptide, meaning it carries a net positive charge at physiological pH. nih.govbohrium.com This positive charge is fundamental to its ability to selectively target microbial cells. nih.gov Bacterial membranes are rich in anionic components, such as phospholipids (B1166683) like phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. nih.govmdpi.com The initial contact between brevinin-1E and a bacterial cell is driven by electrostatic attraction between the cationic peptide and the anionic microbial membrane. nih.govnih.gov
In an aqueous environment, brevinin-1E typically exists in a random coil structure. nih.gov However, upon encountering the hydrophobic environment of a cell membrane, it undergoes a conformational change, adopting an amphipathic α-helical structure. mdpi.comnih.gov This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its membrane-disrupting activity. nih.gov
Following the initial binding, brevinin-1E peptides begin to disrupt the integrity of the microbial membrane. Several models have been proposed to explain the dynamics of pore formation by AMPs, including the barrel-stave, toroidal pore, and carpet-like models. mdpi.commdpi.com While the precise model for brevinin-1E is a subject of ongoing research, the general consensus is that it leads to membrane permeabilization. researchgate.net
The "carpet-like" model suggests that the peptides accumulate on the membrane surface, creating tension and eventually leading to the formation of transient pores or the complete dissolution of the membrane. mdpi.com In the "toroidal pore" model, peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where both the peptides and the lipid head groups line the channel. nih.gov This process is dynamic and can lead to significant leakage of cellular contents. mdpi.com
The ability of brevinin-1 (B586460) family peptides to permeabilize both the outer and inner membranes of bacteria like E. coli has been demonstrated through fluorescence assays using N-phenyl-1-naphthylamine (NPN) and other molecular probes. mdpi.com
The formation of pores or other membrane defects by brevinin-1E leads to a catastrophic loss of membrane integrity. mdpi.com This disruption is evident in morphological changes observed through electron microscopy, where treated bacteria exhibit wrinkled surfaces and leakage of cytoplasmic contents. mdpi.com Flow cytometry assays using dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes, confirm that brevinin peptides effectively damage bacterial membranes. nih.govmdpi.com
A critical consequence of membrane permeabilization is the dissipation of the transmembrane electrical potential. nih.gov This electrochemical gradient is vital for numerous cellular processes, including ATP synthesis and transport of molecules. The influx of ions through the pores formed by brevinin-1E can cause rapid depolarization of the membrane, leading to a cascade of events that inhibit essential cellular functions and ultimately result in cell death. youtube.com
Intracellular Targets and Pathways Disruption
While membrane disruption is a primary mechanism, there is growing evidence that some antimicrobial peptides, including those in the brevinin family, can translocate across the bacterial membrane and interact with intracellular components. researchgate.netnih.govnih.gov This dual-action mechanism enhances their efficacy and may reduce the likelihood of resistance development. nih.gov
Once inside the cell, AMPs can interfere with the synthesis of essential macromolecules like DNA and RNA. mdpi.commdpi.com Some peptides have been shown to bind directly to nucleic acids, potentially through electrostatic interactions with the negatively charged phosphate (B84403) backbone. mdpi.comnih.gov This binding can disrupt the normal helical structure of DNA, leading to its fragmentation and the inhibition of replication and transcription. youtube.comnih.gov For instance, the peptide indolicidin (B8082527) has been shown to hinder bacterial DNA synthesis. nih.gov While direct evidence for brevinin-1E is still emerging, the ability of other AMPs to target nucleic acids suggests a potential intracellular mechanism. mdpi.com
Modulation of Cell Wall Biosynthesis
The primary antimicrobial action of the brevinin family of peptides, including brevinin-1E, is widely recognized as the disruption of the bacterial cell membrane. nih.govnih.govnih.gov Unlike conventional antibiotics such as β-lactams or vancomycin, which directly inhibit specific enzymes involved in the peptidoglycan synthesis pathway, there is currently limited direct evidence to suggest that brevinin-1E's principal mechanism involves the enzymatic modulation of cell wall biosynthesis. nih.gov The bactericidal effect is primarily attributed to rapid membrane permeabilization, leading to the leakage of cytoplasmic contents and cell death. mdpi.comqub.ac.uk
Furthermore, some antimicrobial peptides (AMPs) are known to interact with lipid II, the precursor molecule for peptidoglycan synthesis, at the cell membrane. While specific studies detailing this interaction for brevinin-1E are scarce, this remains a plausible secondary mechanism by which it could interfere with cell wall maintenance and repair, subsequent to its initial attack on the membrane.
Interactions with Microbial Components Beyond Membranes
A significant aspect of the mechanism of action of brevinin-1 family peptides against Gram-negative bacteria is their ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane. nih.govfrontiersin.orgnih.gov Brevinin peptides are typically cationic, possessing a net positive charge that facilitates strong electrostatic interactions with the negatively charged phosphate groups of the lipid A portion of LPS. frontiersin.orgnih.gov
Research on brevinin-1GHd, a closely related peptide, has provided detailed insights into this interaction. frontiersin.orgnih.gov Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPRi) experiments have demonstrated a direct binding between the peptide and LPS. frontiersin.org This binding is not only crucial for permeabilizing the outer membrane to allow the peptide to reach its ultimate target, the cytoplasmic membrane, but it also results in the neutralization of the endotoxic properties of LPS.
By binding to LPS, brevinin peptides can prevent it from activating host immune cells, such as macrophages, thereby inhibiting the release of pro-inflammatory cytokines. frontiersin.orgnih.gov Studies on brevinin-1GHd have shown that it can significantly suppress the LPS-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in a concentration-dependent manner. frontiersin.orgnih.gov This LPS-neutralizing activity is a critical function, suggesting a therapeutic potential for these peptides in combating the systemic inflammatory response associated with severe Gram-negative bacterial infections. Another member of the family, brevinin-1BW, has also been shown to possess significant LPS-binding activity. nih.gov
Table 1: LPS-Binding and Neutralization by Brevinin-1GHd
This interactive table summarizes the quantitative data on the interaction between brevinin-1GHd and LPS.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 6.49 ± 5.40 µM | Isothermal Titration Calorimetry (ITC) | nih.gov |
| Inhibition of TNF-α release | ~44% reduction at 4 µM | ELISA | frontiersin.orgnih.gov |
| Inhibition of IL-6 release | ~72% reduction at 4 µM | ELISA | frontiersin.orgnih.gov |
| Inhibition of NO release | ~87% reduction at 4 µM | Griess Assay | frontiersin.orgnih.gov |
In Gram-positive bacteria, the cell envelope is characterized by a thick layer of peptidoglycan that is interspersed with anionic polymers called teichoic acids, which include lipoteichoic acid (LTA) and wall teichoic acid (WTA). nih.govbiorxiv.org These molecules create a net negative charge on the bacterial surface, which serves as the initial docking site for cationic antimicrobial peptides like brevinin-1E. nih.govnih.gov
The electrostatic attraction between the positively charged amino acid residues (such as lysine) in the brevinin-1E sequence and the negatively charged teichoic acids is the first crucial step in its mechanism against Gram-positive bacteria. nih.govnih.gov This binding concentrates the peptide on the cell surface, facilitating its subsequent translocation across the peptidoglycan layer to reach the cytoplasmic membrane. While direct binding studies of brevinin-1E to purified teichoic acids are not extensively documented, the principle is well-established for many cationic AMPs. nih.gov For instance, studies with other cationic peptides have demonstrated their ability to bind to LTA and block its pro-inflammatory activity, a mechanism analogous to LPS neutralization. nih.gov
Mechanistic Differentiation Between Gram-Positive and Gram-Negative Bacterial Interactions
The antimicrobial efficacy of brevinin-1E and its analogues often differs between Gram-positive and Gram-negative bacteria, a phenomenon rooted in the distinct architecture of their respective cell envelopes. nih.govmdpi.comportlandpress.com Typically, many brevinin-1 peptides exhibit greater potency against Gram-positive bacteria. nih.govmdpi.comportlandpress.com
The primary reason for this differentiation lies in the initial barriers the peptide must overcome.
Gram-Positive Bacteria: The interaction begins with an electrostatic binding to the anionic teichoic acids within the thick, but relatively porous, peptidoglycan cell wall. nih.govportlandpress.com Once across this layer, the peptide can readily access and disrupt the underlying cytoplasmic membrane.
Gram-Negative Bacteria: The challenge is twofold. The peptide must first traverse the outer membrane, which is a formidable barrier. This is achieved through an initial binding to the LPS on the outer leaflet. frontiersin.orgportlandpress.com This interaction can displace divalent cations that stabilize the LPS layer, leading to localized disruptions or "self-promoted uptake," allowing the peptide to cross the outer membrane. Only after this initial permeabilization step can the peptide access the much thinner peptidoglycan layer in the periplasmic space and, finally, the inner cytoplasmic membrane. portlandpress.com
This additional barrier presented by the outer membrane of Gram-negative bacteria often results in higher minimum inhibitory concentrations (MICs) compared to those for Gram-positive species, as illustrated by the activity spectrum of various brevinin-1 peptides.
Table 2: Comparative Antimicrobial Activity of Brevinin-1 Family Peptides
This interactive table shows the Minimum Inhibitory Concentration (MIC) in µM for different brevinin-1 peptides against representative Gram-positive and Gram-negative bacteria, highlighting their differential activity. Lower values indicate higher potency.
| Peptide | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
|---|---|---|---|
| Brevinin-1E | Data not available | Data not available | |
| Brevinin-1GHd | 2 µM | 8 µM | portlandpress.com |
| Brevinin-1OS | 4 µM | 64 µM | mdpi.com |
| Brevinin-1BW | 6.25 µg/mL (~2.3 µM) | ≥100 µg/mL | nih.gov |
| Brevinin-1pl-5R | 2 µM | Reduced activity | nih.gov |
Structure Activity Relationships and Rational Design of Brevinin 1e Analogues
Impact of Amino Acid Composition on Antimicrobial Potency
The effectiveness of Brevinin-1E and its derivatives is intrinsically linked to their amino acid sequence, which dictates key physicochemical properties.
Cationicity, the net positive charge of the peptide, is a fundamental requirement for the initial interaction of most antimicrobial peptides with the negatively charged components of bacterial cell membranes, such as anionic phospholipids (B1166683) and lipopolysaccharides (LPS). nih.govfrontiersin.org Brevinin-1E possesses cationic residues, primarily lysine (B10760008), which facilitate this electrostatic attraction. nih.govfrontiersin.org Studies on various brevinin peptides have shown that increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic ones like lysine or arginine, can enhance antimicrobial activity, particularly against Gram-negative bacteria. mdpi.commdpi.com This is because a higher positive charge promotes stronger electrostatic interactions with the bacterial envelope. nih.gov For example, the substitution of an asparagine with a lysine in a brevinin-1 (B586460) analogue was designed to enhance the electrostatic interaction with the negatively charged bacterial cell envelope. nih.gov
Hydrophobicity, conferred by nonpolar amino acids, is the driving force for peptide insertion into the lipid bilayer of the microbial membrane. frontiersin.org Brevinin-1E has a significant hydrophobic N-terminal region (FLPLLAGLAANFL) that is crucial for its function. nih.govnih.gov However, a delicate balance must be maintained, as excessive hydrophobicity often leads to increased hemolytic activity (toxicity towards red blood cells) and reduced selectivity. mdpi.comnih.gov Research on brevinin analogues has demonstrated that reducing the hydrophobicity of the N-terminal domain can significantly decrease both antimicrobial and hemolytic activity. nih.gov Conversely, increasing hydrophobicity can enhance antimicrobial potency up to a certain threshold, beyond which cytotoxicity becomes a major issue. qub.ac.uk Therefore, rational design often involves optimizing the hydrophobic-hydrophilic balance to maximize bacterial cell killing while minimizing damage to host cells.
Table 1: Impact of Cationicity and Hydrophobicity on Brevinin-1 Analogue Activity This table is illustrative, based on general findings for the brevinin family, as specific data for Brevinin-1E-OG7 was not available.
| Analogue Modification | Change in Cationicity | Change in Hydrophobicity | Effect on Antimicrobial Activity | Effect on Hemolytic Activity |
|---|---|---|---|---|
| Asn → Lys substitution | Increased | No significant change | Enhanced activity against bacteria. nih.gov | Variable |
| Deletion of N-terminal hydrophobic residues | No significant change | Decreased | Significantly decreased. nih.gov | Dramatically reduced. nih.gov |
While Brevinin-1E exists as a random coil in aqueous solutions, it adopts an amphipathic α-helical conformation in membrane-mimetic environments, such as in the presence of bacterial membranes or solvents like trifluoroethanol. nih.gov This amphipathic structure, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, is critical for its membrane-disrupting activity. nih.gov The hydrophobic face inserts into the lipid core of the membrane, while the cationic, hydrophilic face interacts with the phospholipid head groups and other peptides. redalyc.org
Site-Directed Mutagenesis and Truncation Studies of Brevinin-1E
To probe the functional role of different domains within Brevinin-1E, scientists have employed site-directed mutagenesis (substituting specific amino acids) and created truncated versions of the peptide.
The N-terminal region of Brevinin-1E is predominantly hydrophobic and is considered crucial for its biological activity. nih.govmdpi.com Truncation studies, where amino acids are deleted from the N-terminus, have provided significant insights. The deletion of the first three amino acids (Phe-Leu-Pro) from Brevinin-1E was found to dramatically reduce its hemolytic activity while not significantly affecting its antimicrobial potency, suggesting that this region is a key determinant of cytotoxicity. nih.gov Further truncation often leads to a marked decrease in both antimicrobial and hemolytic activities. nih.gov
Modifications can also involve substituting amino acids. Introducing additional cationic residues in the N-terminal domain can sometimes enhance antimicrobial action. mdpi.com Conversely, removing the entire N-terminal domain preceding the Rana box results in a loss of antimicrobial activity, highlighting its essential role. mdpi.comnih.gov These studies underscore the importance of the N-terminal domain for both target interaction and cytotoxicity.
A hallmark of many frog-derived antimicrobial peptides, including Brevinin-1E, is the C-terminal "Rana box," a heptapeptide (B1575542) loop formed by a disulfide bridge (Cys-Xaa-Xaa-Xaa-Xaa-Lys-Cys). nih.govmdpi.com This structure was initially thought to be essential for antimicrobial activity. However, subsequent research has shown its role to be more complex. nih.gov
Brevinin-1 peptides typically contain a proline residue around position 14. mdpi.com In Brevinin-1E, this Proline (at position 14) creates a flexible hinge or a stable kink in the center of the molecule. nih.govnih.gov This hinge separates the N-terminal α-helical domain from the C-terminal structure. The flexibility provided by the proline hinge is believed to be necessary for the peptide's action on membranes, allowing the two domains to orient optimally for membrane insertion and disruption. researchgate.net Altering this proline to an amino acid like alanine, which is a strong helix-former, has been shown in some brevinin analogues to increase cytotoxicity, likely due to the formation of a longer, more rigid helical structure. nih.gov This highlights the functional importance of the structural kink provided by the proline residue for the peptide's specific mode of action and its selectivity.
Substitution Strategies for Enhanced Activity and Selectivity
The modification of the primary amino acid sequence through substitution is a cornerstone of peptide optimization. By strategically replacing specific residues, it is possible to fine-tune critical physicochemical parameters such as net charge, hydrophobicity, and amphipathicity, thereby modulating the peptide's antimicrobial potency and its selectivity for microbial versus host cells. researchgate.net
The net positive charge of AMPs is crucial for the initial electrostatic attraction to anionic bacterial membranes. mdpi.com Lysine (Lys) and Arginine (Arg) are the primary contributors to this positive charge. While both are cationic, the guanidinium (B1211019) group of arginine allows for more extensive hydrogen bonding possibilities compared to the primary amine of lysine, which can lead to different interaction dynamics with membrane components.
Studies on the broader brevinin-1 family, such as brevinin-1pl, provide valuable insights into these substitutions. Replacing lysine residues with arginine has been shown to enhance activity against Gram-positive bacteria. researchgate.netresearchgate.net For instance, the analogue brevinin-1pl-5R, where all lysines were replaced with arginines, showed a decreased Minimum Inhibitory Concentration (MIC) against Enterococcus faecium (from 4 to 2 µM) but had significantly reduced activity against Gram-negative bacteria. This suggests that the penetration capability of arginine is more effective against the cell wall structure of Gram-positive organisms. Conversely, increasing the net charge by adding a lysine residue (brevinin-1pl-6K) led to a decrease in activity against Gram-positive bacteria, indicating that simply increasing charge does not universally enhance efficacy and can be offset by an associated decrease in hydrophobicity. researchgate.netresearchgate.net The balance between charge and hydrophobicity is therefore critical in determining the antimicrobial potency.
Table 1: Effect of Arginine and Lysine Substitutions on the Antimicrobial Activity of a Brevinin-1 Analogue Data based on studies of brevinin-1pl, a closely related peptide.
| Peptide | Substitution | MIC vs. E. faecium (µM) | MIC vs. MRSA (µM) | Change in Gram-Negative Activity |
|---|---|---|---|---|
| Brevinin-1pl (Parent) | - | 4 | 2 | - |
| Brevinin-1pl-5R | All Lys replaced by Arg | 2 | - | Reduced |
| Brevinin-1pl-6K | Lysine added | - | - | Reduced |
Histidine (His) is a unique amino acid because its imidazole (B134444) side chain has a pKa near physiological pH, allowing it to exist in both neutral and positively charged states depending on the local environment. This property can be exploited to design peptides with pH-sensitive activity. In the slightly acidic conditions often found at sites of infection or on the surface of bacteria, the protonation of histidine increases the peptide's net positive charge, enhancing its antimicrobial activity.
In studies of brevinin-1pl, substituting a residue with histidine (e.g., brevinin-1pl-3H) resulted in diminished activity against certain bacteria, such as an increase in MIC against MRSA from 2 µM to 4 µM. researchgate.netresearchgate.net However, this substitution also led to a significant reduction in hemolytic activity, thereby improving the peptide's selectivity. researchgate.netresearchgate.net This demonstrates the potential of histidine substitutions to create peptides that are preferentially active in the acidic microenvironments of infection while being less toxic to host cells at normal physiological pH. Some AMPs with histidine substitutions have been shown to exhibit optimal antibacterial activity at alkaline pH. mdpi.com
A major obstacle for the clinical use of peptides is their rapid degradation by proteases in the body, which are stereospecific for L-amino acids. researchgate.net Incorporating unnatural D-amino acids is a well-established strategy to increase proteolytic stability. researchgate.netnih.gov Research on brevinin-1E has shown that analogues containing D-amino acids can retain potent antimicrobial activity.
Computational Modeling and In Silico Peptide Design for Brevinin-1E Optimization
Rational peptide design is increasingly supported by computational and in silico methods, which can significantly reduce the time and cost associated with screening large numbers of peptide analogues. encyclopedia.pub These approaches allow for the prediction of peptide structure and activity before synthesis and experimental testing. encyclopedia.pubnih.gov
For brevinin-1E, in silico approaches can model the effects of the substitutions described above. Molecular dynamics (MD) simulations can be used to study the stability of the peptide and its interaction with model bacterial membranes. qub.ac.uk Furthermore, quantitative structure-activity relationship (QSAR) models can be developed using machine learning algorithms to screen vast virtual libraries of brevinin-1E analogues and identify candidates with the highest predicted potency and lowest toxicity for subsequent experimental validation. mdpi.comsemanticscholar.org This computational pre-screening allows researchers to focus resources on the most promising candidates, accelerating the development of optimized brevinin-1E analogues for therapeutic use. nih.gov
Exploration of Auxiliary Biological Activities of Brevinin 1e and Its Analogues in Research Settings
Anti-Inflammatory Properties in In Vitro and Pre-Clinical Models
Brevinin-1 (B586460) family peptides, including analogues of brevinin-1E, have been shown to possess immunomodulatory and anti-inflammatory capabilities. These properties are crucial in the context of the host's defense against pathogens and in mitigating inflammatory responses.
Modulation of Inflammatory Cytokine Production
Research has highlighted the ability of brevinin-1 analogues to modulate the production of key inflammatory cytokines. For instance, the peptide Brevinin-1GHd, identified from Hoplobatrachus rugulosus, has been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. frontiersin.orgnih.govnih.gov This suppression occurs in a concentration-dependent manner. frontiersin.orgnih.gov Specifically, at a concentration of 4 μM, Brevinin-1GHd reduced the release of TNF-α, IL-6, and IL-1β by approximately 44.09%, 72.10%, and 67.20%, respectively. frontiersin.org The mechanism behind this is linked to the inactivation of the MAPK signaling pathway. frontiersin.orgnih.govnih.gov
Similarly, another peptide, Brevinin-1BW, demonstrated a significant anti-inflammatory effect in LPS-treated RAW264.7 cells. portlandpress.com In vivo studies have further substantiated these findings. For example, Brevinin-1GHd was observed to have a significant inhibitory effect on acute edema development in a carrageenan-induced mouse paw model, a common model for acute inflammation. frontiersin.orgnih.gov Another analogue, brevinin-1FL, also relieved paw edema and decreased the levels of TNF-α, IL-1β, and IL-6 in the same mouse model. nih.gov
| Peptide | Model System | Effect | Key Findings | Citation |
|---|---|---|---|---|
| Brevinin-1GHd | LPS-stimulated RAW 264.7 cells | Suppression of pro-inflammatory cytokines | Reduced release of TNF-α, IL-6, and IL-1β by inactivating the MAPK signaling pathway. | frontiersin.orgnih.govnih.gov |
| Brevinin-1BW | LPS-treated RAW264.7 cells | Significant anti-inflammatory effect | Demonstrated potential in modulating inflammatory responses. | portlandpress.com |
| Brevinin-1GHd | Carrageenan-induced mouse paw edema | Inhibition of acute edema | Showed significant in vivo anti-inflammatory activity. | frontiersin.orgnih.gov |
| Brevinin-1FL | Carrageenan-induced mouse paw edema | Alleviation of paw edema and reduction of pro-inflammatory cytokines | Decreased levels of TNF-α, IL-1β, and IL-6. | nih.gov |
Attenuation of Oxidative Stress Responses
In addition to modulating cytokines, brevinin-1 analogues have been found to attenuate oxidative stress, a key component of the inflammatory process. The peptide brevinin-1FL, identified from the frog Fejervarya limnocharis, has demonstrated potent antioxidant properties. nih.gov In functional analyses, brevinin-1FL was able to scavenge various free radicals, including ABTS+, DPPH, and hydroxyl radicals, in a concentration-dependent manner. nih.gov
Furthermore, in a mouse model of carrageenan-induced paw edema, brevinin-1FL was shown to restore the activity of endogenous antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), and increase glutathione (B108866) (GSH) content. nih.gov It also decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov These findings suggest that brevinin-1FL can mitigate oxidative damage associated with inflammation. nih.gov
Anti-Cancer Activity Against Specific Cell Lines in Research Models
The potential of brevinin-1 peptides and their analogues as anti-cancer agents has been a significant area of research. These peptides have shown the ability to inhibit the proliferation of various cancer cell lines.
Induction of Apoptosis and Necrosis in Cancer Cells
A key mechanism through which brevinin-1 analogues exert their anti-cancer effects is by inducing programmed cell death (apoptosis) and necrosis in tumor cells. The peptide Brevinin-1RL1, isolated from the frog Rana limnocharis, has been shown to induce both apoptosis and necrosis in various tumor cell lines. Morphological changes characteristic of apoptosis, such as cell shrinkage, were observed in HCT116 and A549 cancer cells after treatment with Brevinin-1RL1. The induction of apoptosis was further confirmed by flow cytometry, which showed an increase in the sub-G1 phase of the cell cycle, a hallmark of apoptotic cells.
Moreover, the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage and necrosis, was also observed in tumor cells treated with Brevinin-1RL1. The apoptotic process induced by Brevinin-1RL1 is believed to be caspase-dependent, involving both extrinsic and intrinsic pathways.
Selective Cytotoxicity Mechanisms Toward Malignant Cells
A crucial aspect of any potential anti-cancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Brevinin peptides have demonstrated such selective cytotoxicity. This selectivity is attributed to the differences in the composition of cancer cell membranes compared to normal cell membranes. Cancer cell membranes tend to have a higher negative charge due to an increased presence of O-glycosylated mucins and negatively charged phosphatidylserines, which facilitates the electrostatic interaction with the cationic brevinin peptides.
Brevinin-1RL1, for example, has been shown to preferentially inhibit the growth of various cancer cell lines, including HCT116, MDA-MB-231, SW480, A549, and SMMC-7721, with less toxicity observed towards non-cancerous cell lines. Similarly, Brevinin-1GHd exhibited broad-spectrum anti-proliferative activity against several cancer cell lines, including U-2OS, HepG2, HT-29, A375, HeLa, and A549 cells. The peptide Brevinin-1BW also showed inhibitory effects on the proliferation of A375, A549, and Hela cancer cell lines. portlandpress.com
| Peptide | Cancer Cell Line | Effect | Citation |
|---|---|---|---|
| Brevinin-1RL1 | HCT116, MDA-MB-231, SW480, A549, SMMC-7721 | Preferential inhibition of proliferation | |
| Brevinin-1GHd | U-2OS, HepG2, HT-29, A375, HeLa, A549 | Broad-spectrum anti-proliferative activity | |
| Brevinin-1BW | A375, A549, Hela | Inhibition of proliferation | portlandpress.com |
| GA-K4 (derived from Brevinin-1EMa) | A498 (kidney) | Potent anticancer activity | |
| A549 (lung) | |||
| HCT116 (colon) | |||
| MKN45 (stomach) | |||
| PC-3 (prostate) | |||
| SK-MEL-2 (skin) | |||
| SK-OV-3 (ovary) |
Synergistic Effects with Established Anti-Cancer Agents
An emerging area of interest is the potential for brevinin peptides to work in synergy with existing anti-cancer drugs, potentially enhancing their efficacy and overcoming drug resistance. Research on undecapeptide analogues derived from brevinin-1EMa has shown promising results in this regard. One such analogue, GA-K4, not only exhibited potent anti-cancer activity on its own but also demonstrated a synergistic effect when combined with the established chemotherapeutic agent doxorubicin. This synergistic action suggests that peptides like GA-K4 could be valuable candidates for combination cancer therapy, potentially allowing for lower doses of conventional drugs and reducing their associated side effects.
Antioxidant Activities In Vitro
Certain analogues of brevinin-1E have demonstrated the ability to neutralize free radicals in vitro, suggesting a potential role as antioxidants. This activity is typically assessed using assays such as the scavenging of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals.
Research on brevinin-1EG, a novel antimicrobial peptide, has shown that it possesses antioxidant activity by scavenging both ABTS and DPPH free radicals. researchgate.net Similarly, another analogue, brevinin-1BW, was evaluated for its antioxidant potential. mdpi.com The study revealed that brevinin-1BW exhibited a notable, though not concentration-dependent, scavenging activity against DPPH radicals, achieving over 70% scavenging at a concentration of 3.125 μg/mL. mdpi.com However, its ability to scavenge ABTS radicals was comparatively poor, showing less than 20% scavenging even at a concentration of 200 μg/mL, with only a weak concentration-dependent effect. mdpi.com
These findings indicate that the antioxidant capacity can vary among different brevinin analogues and against different types of free radicals.
Table 1: In Vitro Antioxidant Activity of Brevinin Analogues
| Peptide | Assay | Findings | Citation |
|---|---|---|---|
| Brevinin-1EG | ABTS & DPPH radical scavenging | Exhibited antioxidant activity by scavenging both free radicals. | researchgate.net |
| Brevinin-1BW | DPPH radical scavenging | Achieved over 70% scavenging at 3.125 μg/mL. | mdpi.com |
Potential for Immunomodulatory Effects Beyond Direct Antimicrobial Action
Antimicrobial peptides are increasingly recognized for their ability to modulate the host immune response, a function that is separate from their direct killing of microbes. frontiersin.orgnih.gov Members of the brevinin family have been identified as having such immunomodulatory potential. frontiersin.orgnih.gov
A study on the brevinin-1 analogue, brevinin-1GHd, was the first to report anti-inflammatory activity within the brevinin-1 family. frontiersin.orgnih.gov This peptide was found to bind to lipopolysaccharide (LPS), a component of Gram-negative bacteria that can trigger a strong inflammatory response. frontiersin.orgnih.govnih.gov In in vitro experiments using RAW 264.7 macrophage cells stimulated with LPS, brevinin-1GHd was shown to suppress the release of several key pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgnih.gov This suppression occurred through the inactivation of the MAPK signaling pathway. frontiersin.orgnih.gov At a concentration of 4 μM, brevinin-1GHd reduced the release of NO by approximately 87.31%, TNF-α by 44.09%, IL-6 by 72.10%, and IL-1β by 67.20%. frontiersin.org
Another analogue, brevinin-1BW, also demonstrated significant anti-inflammatory effects in LPS-treated RAW264.7 cells. nih.gov Furthermore, brevinin 2R, a member of the broader brevinin superfamily, has been shown to exert immunomodulatory effects on HepG2 cancerous cells by inducing the expression of IL-6 and IL-1β.
These findings highlight the potential of brevinin peptides to act as immunomodulatory agents, capable of dampening excessive inflammatory responses, which is a crucial aspect of controlling infections and other inflammatory conditions. frontiersin.orgfrontiersin.orgnih.gov
Table 2: Immunomodulatory Effects of Brevinin Analogues in Research Settings
| Peptide | Cell Line | Key Findings | Citation |
|---|---|---|---|
| Brevinin-1GHd | RAW 264.7 macrophages | Suppressed LPS-induced release of TNF-α, NO, IL-6, and IL-1β via MAPK pathway inactivation. | frontiersin.orgnih.gov |
| Brevinin-1BW | RAW264.7 cells | Showed significant anti-inflammatory effects in LPS-treated cells. | nih.gov |
Microbial Resistance Mechanisms to Antimicrobial Peptide Brevinin 1e
Adaptive Responses and Phenotypic Alterations in Microorganisms
Microorganisms can develop resistance to brevinin-1E through a variety of adaptive responses that lead to phenotypic alterations. These changes primarily focus on modifying the bacterial cell envelope to reduce the peptide's effectiveness.
One key adaptive strategy involves the alteration of the bacterial cell surface charge. Brevinin-1E is a cationic peptide, meaning it carries a net positive charge, which is crucial for its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govnih.gov To counteract this, bacteria can modify these surface molecules to reduce their net negative charge, thereby weakening the binding of brevinin-1E. For instance, in Gram-positive bacteria, the D-alanylation of teichoic acids, a process controlled by the dlt operon, introduces positive charges, leading to electrostatic repulsion of cationic peptides. Similarly, the aminoarabinosylation of lipid A in the LPS of Gram-negative bacteria, often mediated by the PhoP-PhoQ and PmrA-PmrB two-component systems, reduces the negative charge of the outer membrane. nih.govnih.gov
Another adaptive response is the modification of the cell membrane's lipid composition. Changes in the acyl chain length, degree of saturation, and the introduction of cyclic fatty acids can alter membrane fluidity and packing, potentially hindering the insertion and pore-forming activity of brevinin-1E. nih.govnih.govrsc.org For example, an increase in the proportion of lysyl-phosphatidylglycerol, catalyzed by the MprF protein, introduces a net positive charge to the membrane, further contributing to electrostatic repulsion.
While direct studies on brevinin-1E are limited, research on other cationic antimicrobial peptides has shown that bacteria can undergo these adaptive changes upon continuous exposure, leading to increased resistance. It is highly probable that similar mechanisms are employed by bacteria to develop resistance against brevinin-1E.
Table 1: Microbial Adaptive Responses to Brevinin-1E
| Adaptive Mechanism | Microorganism Type | Key Molecular Changes | Outcome |
|---|---|---|---|
| Surface Charge Modification | Gram-positive | D-alanylation of teichoic acids | Reduced electrostatic attraction of brevinin-1E |
| Gram-negative | Aminoarabinosylation of lipid A | Reduced electrostatic attraction of brevinin-1E | |
| Membrane Lipid Alteration | Both | Changes in acyl chain length and saturation | Altered membrane fluidity, hindering peptide insertion |
Role of Biofilm Matrix as a Diffusion Barrier
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides a formidable physical barrier that can significantly impede the penetration of antimicrobial agents, including brevinin-1E.
The primary components of the biofilm matrix are exopolysaccharides, proteins, and extracellular DNA (eDNA). researchgate.netrug.nl These molecules, particularly the anionic exopolysaccharides and eDNA, can interact with the cationic brevinin-1E. nih.govnih.gov This interaction can lead to the sequestration of the peptide within the outer layers of the biofilm, preventing it from reaching the microbial cells embedded deeper within the community. The binding of brevinin-1E to the matrix components effectively reduces its local concentration to sub-lethal levels.
Table 2: Components of Biofilm Matrix and their Role in Resistance to Brevinin-1E
| Matrix Component | Interaction with Brevinin-1E | Mechanism of Resistance |
|---|---|---|
| Exopolysaccharides (anionic) | Electrostatic binding | Sequestration of the peptide, preventing diffusion |
| Extracellular DNA (eDNA) | Electrostatic binding | Sequestration and potential neutralization of the peptide |
Genetic Basis of Acquired Resistance in Microbial Populations
Acquired resistance to brevinin-1E arises from stable genetic alterations, such as mutations or the acquisition of resistance genes, which are passed on to subsequent generations.
A primary mechanism for acquired resistance to cationic antimicrobial peptides involves mutations in two-component regulatory systems. The PhoP-PhoQ and PmrA-PmrB systems are key regulators of genes involved in the modification of the cell envelope. nih.govnih.gov Mutations in the sensor kinase (PhoQ, PmrB) or the response regulator (PhoP, PmrA) can lead to the constitutive activation of these systems. This, in turn, results in the continuous expression of genes responsible for modifying LPS or teichoic acids, leading to a permanent alteration of the cell surface charge and reduced susceptibility to peptides like brevinin-1E. Studies on other cationic peptides like colistin (B93849) have extensively documented the role of mutations in these systems in conferring resistance in bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.govnih.gov
Furthermore, mutations in genes directly involved in the biosynthesis or transport of membrane components can also lead to resistance. For example, mutations in the dlt operon in Gram-positive bacteria or the arn operon (regulated by PmrA/PmrB) in Gram-negative bacteria would directly impact the modification of teichoic acids and lipid A, respectively.
While specific studies identifying mutations that confer resistance to brevinin-1E are not prevalent in the available literature, the well-established mechanisms of resistance to other cationic antimicrobial peptides provide a strong framework for understanding the likely genetic basis of brevinin-1E resistance.
Enzyme-Mediated Inactivation Strategies by Microbes
Microorganisms can produce a variety of extracellular enzymes, such as proteases, that can degrade antimicrobial peptides, rendering them inactive. This represents a direct and effective mechanism of resistance.
Pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa are known to secrete a range of proteases that contribute to their virulence by degrading host tissues and immune components. It is plausible that these same proteases could target and cleave brevinin-1E. For instance, aureolysin and V8 protease from S. aureus, and elastase (LasB) from P. aeruginosa are known to have broad substrate specificities.
The susceptibility of brevinin-1E to specific microbial proteases would depend on the presence of susceptible cleavage sites within its amino acid sequence. The peptide's structure, including its disulfide bridge, may offer some level of protection against proteolysis. However, dedicated studies are required to confirm the direct degradation of brevinin-1E by specific microbial enzymes and to identify the resulting cleavage products. The absence of such specific data in the current scientific literature highlights an area for future research.
Efflux Pump Systems in Bacterial Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics and other toxic compounds, out of the bacterial cell. The overexpression of these pumps can lead to multidrug resistance by preventing the intracellular accumulation of antimicrobial agents to effective concentrations.
Bacterial efflux pumps are categorized into several families based on their structure and energy source. The major families involved in multidrug resistance include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family.
In Gram-negative bacteria, RND family pumps, such as the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa, are particularly important for multidrug resistance. nih.govnih.govbmbreports.orgnih.govresearchgate.netyoutube.comresearchgate.net These tripartite systems span both the inner and outer membranes and can expel a broad range of substrates. Studies on the related peptide brevinin-2CE have shown that its presence can induce the expression of the acrZ and sugE (an SMR family pump) genes in E. coli, and the use of an efflux pump inhibitor increased the susceptibility of the bacteria to the peptide. This strongly suggests that efflux pumps are a relevant mechanism of resistance to brevinin peptides. While direct evidence for the specific efflux pumps that transport brevinin-1E is limited, it is highly probable that pumps from the RND and SMR families are involved. Overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism of acquired antibiotic resistance. nih.govfrontiersin.orgnih.gov
Table 3: Major Efflux Pump Families and Their Potential Role in Brevinin-1E Resistance
| Efflux Pump Family | Examples | Energy Source | Potential Role in Brevinin-1E Resistance |
|---|---|---|---|
| Resistance-Nodulation-Division (RND) | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | Proton Motive Force | Likely involved in the efflux of brevinin-1E from Gram-negative bacteria. |
| Small Multidrug Resistance (SMR) | SugE (E. coli) | Proton Motive Force | Implicated in resistance to related brevinin peptides. |
| Major Facilitator Superfamily (MFS) | - | Proton Motive Force | Potential for involvement, though less commonly associated with peptide resistance. |
| ATP-Binding Cassette (ABC) | - | ATP Hydrolysis | Generally less involved in antibiotic efflux in bacteria compared to other families. |
| Multidrug and Toxic Compound Extrusion (MATE) | - | Sodium Ion Gradient | Potential for involvement in some bacterial species. |
Synergistic Research Approaches Involving Brevinin 1e and Its Analogues
Combination Strategies with Conventional Antibiotics
Research into the brevinin family of peptides has demonstrated significant synergistic potential when combined with conventional antibiotics, leading to a marked reduction in the minimum inhibitory concentrations (MICs) of both agents. proquest.com This synergy allows for lower doses of antibiotics to be effective, which can help mitigate the development of resistance and reduce potential side effects.
A study on two brevinin-1 (B586460) peptides, Brevinin1 HYba1 and Brevinin1 HYba2, and their analogues, revealed a 4- to 25-fold reduction in the MICs of antibiotics when used in combination. proquest.comresearchgate.net These findings underscore the potential of peptide-antibiotic combinations in combating drug-resistant pathogens. For instance, the parent peptide Brevinin1 HYba2 showed synergy with tetracycline (B611298) and ciprofloxacin (B1669076) against Vibrio vulnificus. proquest.comresearchgate.net Furthermore, its analogues demonstrated even broader synergistic activity with kanamycin (B1662678), ciprofloxacin, and tetracycline against the same pathogen. proquest.comresearchgate.net Another analogue, B2A2, displayed a synergistic relationship with both kanamycin and ciprofloxacin against Pseudomonas aeruginosa. proquest.comresearchgate.net
Similarly, studies on brevinin-2CE, a related peptide, have shown synergistic effects when combined with five different types of antibiotics against multidrug-resistant clinical isolates of Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The combination of AMPs with traditional antibiotics like rifampicin (B610482) has also been noted for enhanced activity against biofilms. frontiersin.org
The following table summarizes the observed synergistic interactions between brevinin-1 analogues and conventional antibiotics against various pathogens.
| Peptide/Analogue | Antibiotic | Pathogen | Outcome |
| Brevinin1 HYba2 | Tetracycline, Ciprofloxacin | Vibrio vulnificus | Synergistic |
| B1A1, B2A1 | Kanamycin, Ciprofloxacin, Tetracycline | Vibrio vulnificus | Synergistic |
| B1A2 | Kanamycin | Pseudomonas aeruginosa | Synergistic |
| B2A2 | Kanamycin, Ciprofloxacin | Pseudomonas aeruginosa | Synergistic |
| Brevinin-2CE | Various | Multidrug-resistant E. coli, MRSA | Synergistic |
Table 1: Synergistic interactions of brevinin analogues with conventional antibiotics.
Synergistic Effects with Other Antimicrobial Peptides
The combined use of different antimicrobial peptides can also lead to synergistic effects. This is often attributed to the peptides having different mechanisms of action or complementary properties. For example, one peptide might disrupt the bacterial membrane, facilitating the entry of another peptide that targets intracellular components. nih.gov
While direct studies on the synergistic effects of brevinin-1E with other specific AMPs are limited in the available literature, research on other AMPs provides a strong basis for this approach. For instance, the combination of chromofungin (B1577492) and urocortin-binding factor, two peptides from the chromogranin family, has demonstrated a synergistic effect against various fungi, including N. crassa, T. mentagrophites, and A. fumigatus. frontiersin.org This suggests that combining peptides, even from different families, can be a viable strategy to enhance antimicrobial potency.
Adjuvant Potential with Non-Antibiotic Agents (e.g., Biosurfactants)
The use of AMPs as adjuvants with non-antibiotic agents, such as biosurfactants, is an emerging area of research. Biosurfactants are microbial-produced surface-active molecules that can disrupt biofilms and enhance the permeability of cell membranes, making them more susceptible to the action of AMPs.
Although specific studies on the combination of brevinin-1E with biosurfactants were not identified, the principle of this synergistic interaction is well-established for other antimicrobial agents. The combination of a lipopeptide biosurfactant with various antibiotics has been shown to lead to a synergistic increase in the killing of E. coli CFT073 biofilms. nih.gov This suggests that a similar synergistic effect could be achievable by combining brevinin-1E or its analogues with suitable biosurfactants, particularly in the context of treating biofilm-associated infections.
Mechanistic Basis of Synergism at the Molecular Level
The synergistic action of brevinin peptides and their partners is rooted in their molecular mechanisms of action. The primary mechanism for many AMPs, including the brevinin family, is the disruption of the bacterial cell membrane. mdpi.comnih.gov Brevinin peptides, with their amphipathic α-helical structure, can insert into the lipid bilayer of bacterial membranes, leading to pore formation and increased permeability. biologists.com
This membrane disruption is a key factor in the synergy observed with conventional antibiotics. By permeabilizing the bacterial membrane, the brevinin peptide facilitates the entry of the antibiotic into the cell, allowing it to reach its intracellular target more efficiently. researchgate.netfrontiersin.org This is particularly effective for antibiotics that target internal cellular processes such as protein or nucleic acid synthesis.
The ability of AMPs to disrupt biofilms is another crucial aspect of their synergistic potential. frontiersin.org Biofilms are notoriously resistant to conventional antibiotics due to their protective extracellular matrix. AMPs can break down this matrix, exposing the embedded bacteria to the antibiotic. frontiersin.org
At the molecular level, the interaction is often initiated by the electrostatic attraction between the cationic AMP and the anionic components of the bacterial membrane. biologists.com Following this initial binding, the peptide inserts into the membrane, causing structural perturbations. In combination with other AMPs, this can lead to the formation of more complex and potent pore structures. When combined with antibiotics, this membrane disruption serves as a "door-opener," enhancing the antibiotic's access to its site of action. frontiersin.org Furthermore, some brevinin analogues have been shown to have multiple modes of action, including both membrane disruption and DNA binding, which can contribute to their synergistic efficacy. mdpi.com
Advanced Research Methodologies for Studying Antimicrobial Peptide Brevinin 1e
Peptide Synthesis and Purification Techniques
The study of brevinin-1E and its analogues begins with their production and purification. As these peptides are often discovered through molecular cloning from amphibian skin secretions, obtaining sufficient quantities for detailed analysis necessitates chemical synthesis. nih.govnih.gov
Solid-Phase Peptide Synthesis (SPPS): The primary method for producing brevinin-1E peptides is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis technique. nih.gov This method involves building the peptide chain amino acid by amino acid while the C-terminus is anchored to a solid resin support. The Fmoc protecting group on the N-terminus of each new amino acid is removed, allowing the next amino acid in the sequence to be coupled. This cycle is repeated until the full-peptide sequence is assembled. This approach allows for the precise creation of the native peptide sequence as well as the design of novel analogues with modified sequences. qub.ac.uknih.gov For instance, analogues of brevinin-1E-OG9 have been designed by truncating the C-terminal 'Rana Box' loop or modifying its cationic residues to investigate structure-activity relationships. researchgate.netqub.ac.uk
Purification and Characterization: Following synthesis, the crude peptide is cleaved from the resin and must be purified.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purifying peptides like brevinin-1E. The crude peptide mixture is passed through a column (commonly a C18 column) with a hydrophobic stationary phase. nih.govresearchgate.net A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides. researchgate.net The high hydrophobicity of brevinin-1E peptides influences their retention time, and the major peak corresponding to the pure peptide is collected. researchgate.netnih.gov Purity is often confirmed to be greater than 95%. researchgate.net
Mass Spectrometry (MS): Once purified, the molecular mass of the peptide is verified using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry to ensure it matches the theoretical calculated mass of the desired sequence. researchgate.net
Microbiological Assays for Activity and Kinetics
To evaluate the antimicrobial efficacy of brevinin-1E, a series of standardized microbiological assays are performed. These tests determine the spectrum of activity and the speed at which the peptide kills target microorganisms.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a microorganism. This is typically determined using a broth microdilution method in 96-well plates, where bacterial cultures are exposed to serial dilutions of the peptide. nih.gov Brevinin-1E and its analogues generally show potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with weaker effects on Gram-negative bacteria. nih.govresearchgate.net The MBC is determined subsequently by plating the contents of the wells with no visible growth onto agar (B569324) plates. The lowest peptide concentration that results in a 99.9% reduction in bacterial viability is the MBC. nih.gov For some strains like S. aureus, the MIC and MBC values for brevinin peptides can be the same, suggesting a direct killing mechanism. nih.gov
| Peptide | Organism | MIC (μg/mL) | Reference |
| Brevinin-1BW | Enterococcus faecalis | 3.125 | nih.gov |
| Brevinin-1BW | Staphylococcus aureus | 6.25 | nih.gov |
| Brevinin-1BW | Multidrug-resistant S. aureus | 6.25 | nih.gov |
| Brevinin-1OS | Staphylococcus aureus | 4 | mdpi.com |
| Brevinin-1OS | Candida albicans | 8 | mdpi.com |
Time-Kill Kinetic Assays: These assays reveal the dynamics of the bactericidal activity. Bacteria are incubated with the peptide at concentrations corresponding to its MIC and multiples of the MIC (e.g., 4x MIC). At various time points, aliquots are removed, serially diluted, and plated to count the number of surviving colony-forming units (CFU). Studies on brevinin-1OS and its analogues demonstrate rapid bactericidal action, with a 4x MIC concentration causing the complete eradication of Methicillin-resistant Staphylococcus aureus (MRSA) within 30 to 60 minutes. researchgate.netmdpi.com Similarly, brevinin-1BW showed a steady killing rate against S. aureus and E. faecalis over a 120-minute period. nih.gov
| Peptide | Organism | Concentration | Time to Complete Kill | Reference |
| Brevinin-1OS | MRSA | 4 x MIC | 45 min | mdpi.com |
| OSe (analogue) | MRSA | 4 x MIC | 30 min | mdpi.com |
| OSd (analogue) | MRSA | 4 x MIC | 60 min | mdpi.com |
| OSf (analogue) | MRSA | 4 x MIC | 45 min | mdpi.com |
Microscopic Techniques for Cellular Interactions (SEM, TEM)
To visualize the physical effects of brevinin-1E on bacterial cells, high-resolution microscopic techniques are employed. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct evidence of the peptide's membrane-disrupting mechanism.
Scanning Electron Microscopy (SEM): SEM is used to observe changes to the bacterial cell surface. Untreated bacteria typically display smooth, intact surfaces. mdpi.comnih.gov In contrast, bacteria like MRSA and E. coli treated with brevinin-1E analogues (such as brevinin-1OS) show dramatic morphological damage. mdpi.com Observed effects include the loss of membrane integrity, roughening of the cell surface, and the formation of blisters or blebs as the membrane is perturbed. mdpi.comnih.gov In some cases, cells appear to shrink or collapse entirely. mdpi.com
Transmission Electron Microscopy (TEM): TEM provides a cross-sectional view of the bacterial cell, revealing internal ultrastructural changes. Control cells show a well-defined cell envelope and a dense, uniform cytoplasm. mdpi.comnih.gov After treatment with brevinin-1E peptides, TEM images reveal significant damage to the cell envelope, including the detachment of the outer and inner membranes in Gram-negative bacteria. mdpi.com A key finding is the leakage of cytoplasmic contents into the periplasmic space and eventually out of the cell, leading to an "empty" or "ghost-like" appearance. mdpi.com This confirms that the peptide's primary mode of action is the permeabilization and disruption of the cell membrane. researchgate.netmdpi.com
Flow Cytometry for Membrane Integrity and Cell Viability
Flow cytometry is a powerful, high-throughput technique used to quantitatively assess cell viability and membrane integrity in response to peptide treatment. This method analyzes individual cells in a fluid stream as they pass through a laser beam.
Membrane Permeabilization Assays: To measure membrane damage, fluorescent dyes that are typically membrane-impermeable are used. Propidium (B1200493) iodide (PI) is a common choice; it can only enter cells with compromised membranes and intercalates with DNA, emitting a strong red fluorescence. mdpi.com By treating bacteria with brevinin-1E and then staining with PI, a flow cytometer can quantify the percentage of cells that have lost membrane integrity. An increase in the PI-positive population directly correlates with the peptide's membrane-disrupting activity. nih.gov
Viability and Vitality Assessment: A more sophisticated approach involves using a combination of fluorescent stains to differentiate between various cell states. For example, a dual-staining protocol with thiazole (B1198619) orange (TO) and PI can be used. mdpi.comresearchgate.net TO is a membrane-permeant dye that stains all cells (live and dead) green, while PI only stains dead cells red. This allows for the differentiation of three populations:
Live cells (green fluorescence)
Dead cells (red fluorescence)
Damaged or stressed cells (intermediate fluorescence) mdpi.com
This method provides a more nuanced picture of the peptide's effect than simple plate counts and confirms that the primary mechanism of action is the loss of membrane integrity leading to cell death. nih.govmdpi.com
Gene Expression and Proteomic Profiling in Response to Peptide Treatment
While membrane disruption is the primary killing mechanism, the cellular response to brevinin-1E treatment is complex. Advanced molecular techniques are used to investigate how cells, both bacterial and host, alter their gene and protein expression when exposed to the peptide.
Gene Expression Analysis (qRT-PCR): Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure changes in the expression levels of specific genes. This has been particularly insightful in studying the immunomodulatory effects of brevinin-1 (B586460) peptides. For example, when host macrophage cells (like RAW 264.7) are stimulated with bacterial components like lipopolysaccharide (LPS) to mimic an infection, they upregulate the expression of pro-inflammatory genes. nih.govfrontiersin.org Studies on brevinin-1GHd and brevinin-1BW have shown that pre-treatment with the peptide can significantly suppress the LPS-induced mRNA expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov This demonstrates an anti-inflammatory activity that complements the direct antimicrobial effect.
| Peptide | Cell Line | Target Gene | Effect | Reference |
| Brevinin-1GHd | RAW 264.7 | TNF-α | 80.6% reduction | nih.gov |
| Brevinin-1GHd | RAW 264.7 | IL-6 | 91.6% reduction | nih.gov |
| Brevinin-1GHd | RAW 264.7 | IL-1β | 95.2% reduction | nih.gov |
| Brevinin-1BW | RAW 264.7 | TNF-α | 86.9% reduction | nih.govresearchgate.net |
| Brevinin-1BW | RAW 264.7 | IL-6 | 93.7% reduction | nih.govresearchgate.net |
Proteomic Profiling: Proteomics involves the large-scale study of proteins expressed by a cell or organism. While specific proteomic studies detailing the response of bacteria to brevinin-1E are still emerging, the methodology is well-established for analyzing antibiotic responses. mdpi.comnih.gov Using techniques like two-dimensional gel electrophoresis (2-DE) or more advanced mass spectrometry-based approaches (e.g., SWATH-MS), researchers can identify and quantify changes in the entire bacterial proteome after peptide exposure. mdpi.com Such studies could reveal secondary mechanisms of action or resistance strategies, such as the upregulation of stress response proteins, changes in metabolic pathways, or alterations in cell wall synthesis proteins. mdpi.com
Computational and Bioinformatics Tools for Sequence and Structure Analysis
Before a peptide is even synthesized, computational and bioinformatics tools are essential for predicting its structure and function based on its amino acid sequence. These in silico methods guide the design of novel, more effective peptide analogues.
Sequence Analysis and Physicochemical Properties: The primary amino acid sequence of a brevinin-1E peptide is analyzed using web-based tools like ProtParam. nih.govmdpi.com These tools calculate key physicochemical properties such as molecular weight, theoretical isoelectric point (pI), net charge at neutral pH, and the grand average of hydropathicity (GRAVY). These parameters are crucial for predicting the peptide's solubility and interaction with charged bacterial membranes.
Secondary and Tertiary Structure Prediction:
Secondary Structure: The tendency of the peptide to form secondary structures, particularly the α-helix critical for its function, is predicted using software like I-TASSER or is observed experimentally with Circular Dichroism (CD) spectroscopy. nih.govresearchgate.netmdpi.com Brevinin-1 peptides typically exist as a random coil in aqueous solutions but adopt a distinct α-helical conformation in membrane-mimicking environments (like SDS or TFE solutions), a transition essential for membrane insertion. nih.govresearchgate.netresearchgate.net
Helical Wheel Projections: Programs like Heliquest are used to generate helical wheel diagrams. nih.govmdpi.com These projections visualize the distribution of hydrophobic and hydrophilic residues along the α-helix, illustrating the peptide's amphipathicity—a key feature that allows it to interact with and disrupt lipid bilayers.
3D Structure Modeling: Advanced algorithms like trRosettaX-Single or PyMOL are used to build three-dimensional models of the peptide's structure. researchgate.netnih.govmdpi.com These models help visualize the spatial arrangement of the peptide, including the characteristic C-terminal "Rana Box" disulfide bridge, providing insights into how it might dock with and disrupt a bacterial membrane. researchgate.netfrontiersin.org
Homology and Phylogenetic Analysis: Tools like BLAST (Basic Local Alignment Search Tool) are used to compare the sequence of a novel brevinin peptide against databases of known proteins to identify it as a member of the brevinin-1 family. researchgate.netnih.govmdpi.com Furthermore, programs like ClustalW and MEGA X are used to align multiple brevinin sequences and construct phylogenetic trees, which can reveal evolutionary relationships between peptides from different frog species. researchgate.netnih.govfrontiersin.org
Q & A
Q. What are the primary mechanisms of antimicrobial action for brevinin-1E-OG7, and how can researchers experimentally validate these mechanisms?
Brevinin-1E-OG7 likely disrupts microbial membranes via electrostatic interactions and pore formation, as observed in related brevinin peptides. Key methodologies include:
- Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to quantify cytoplasmic content leakage .
- Electron microscopy : SEM/TEM to visualize membrane damage in treated bacteria .
- Circular dichroism (CD) : Assess α-helical conformation in membrane-mimetic environments (e.g., SDS micelles) .
Q. How does brevinin-1E-OG7 synergize with conventional antibiotics, and what experimental designs are optimal for studying such synergy?
Synergy with antibiotics (e.g., β-lactams) may arise from enhanced membrane permeabilization. Recommended approaches:
- Checkerboard assay : Determine fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤0.5) .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours to identify time-dependent interactions .
- Mechanistic studies : Combine brevinin-1E-OG7 with antibiotics targeting intracellular pathways (e.g., DNA gyrase inhibitors) .
Q. What structural features of brevinin-1E-OG7 are critical for its activity, and how can these be analyzed experimentally?
Key structural determinants include:
- Net charge : Cationic residues (+6 to +8) enable electrostatic binding to anionic microbial membranes .
- Hydrophobicity : Hydrophobic face stabilizes membrane insertion (measured via HPLC retention times) .
- α-Helicity : CD spectroscopy in lipid bilayers (e.g., POPC/POPG vesicles) correlates helicity with potency .
Advanced Research Questions
Q. How do microbial resistance mechanisms against brevinin-1E-OG7 evolve, and what genomic/proteomic tools can identify these adaptations?
Resistance may involve membrane modification (e.g., lipid A alteration) or proteolytic degradation. Investigate using:
- RNA-seq : Identify upregulated genes (e.g., efflux pumps, stress response pathways) in resistant strains .
- Lipidomics : Compare membrane composition of treated vs. untreated bacteria via LC-MS .
- Peptidase assays : Incubate brevinin-1E-OG7 with bacterial proteases (e.g., thermolysin) to assess stability .
Q. What bioinformatics tools are available for predicting brevinin-1E-OG7 derivatives with enhanced activity or reduced toxicity?
Leverage computational pipelines:
Q. How can peptide engineering optimize brevinin-1E-OG7 for clinical translation?
Strategies include:
- N-terminal truncation : Shorten sequences while retaining activity (e.g., OSf derivative with 18 residues) .
- D-amino acid substitution : Improve protease resistance without compromising helicity .
- Hybrid design : Fuse brevinin-1E-OG7 with cell-penetrating motifs (e.g., TAT) for intracellular targets .
Key Contradictions and Resolutions
- Hemolytic Activity : While brevinin-1E-OG7 derivatives show low hemolysis (5–15%), native peptides may vary based on sequence length and hydrophobicity. Always validate using human RBC assays .
- Synergy Mechanisms : Some studies report additive effects (FICI 0.5–1) rather than synergy, depending on bacterial strain and antibiotic class. Use standardized CLSI guidelines for reproducibility .
Methodological Recommendations
- Toxicity Screening : Use Galleria mellonella larvae for in vivo efficacy/toxicity balance (LD50 vs. MIC) .
- Structural Analysis : Pair NMR (for solution structure) with MD simulations (for membrane interactions) .
- High-Throughput Screening : Utilize AMP databases (e.g., APD3, CAMPR3) to benchmark brevinin-1E-OG7 against known peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
